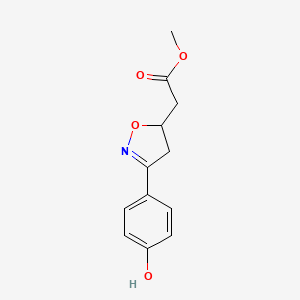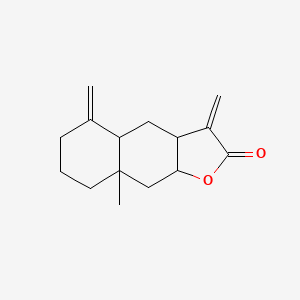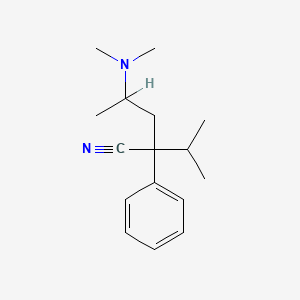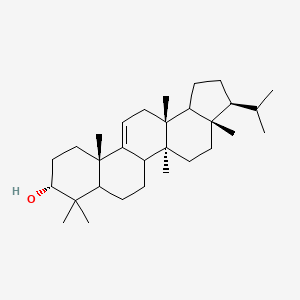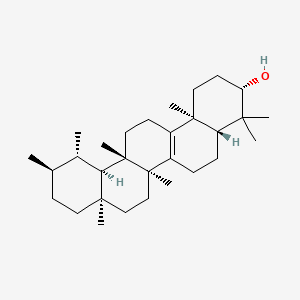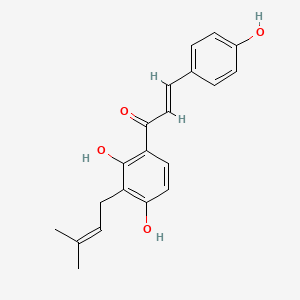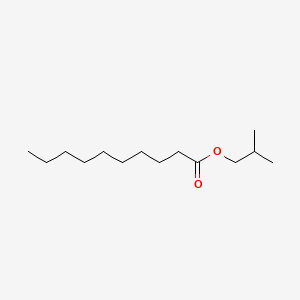
(-)-Isoproterenol (+)-bitartrate salt
Overview
Description
(-)-Isoproterenol (+)-bitartrate salt, also known as isoprenaline, is a synthetic catecholamine and a non-selective beta-adrenergic agonist. It is primarily used in the treatment of bradycardia (slow heart rate), heart block, and occasionally for asthma. This compound mimics the effects of endogenous catecholamines like adrenaline and noradrenaline by stimulating beta-adrenergic receptors, leading to increased heart rate and bronchodilation .
Mechanism of Action
Isoproterenol tartrate, also known as (-)-isoproterenol tartrate, is a synthetic catecholamine and a non-selective beta-adrenergic receptor agonist . It has been used in various clinical and research contexts due to its significant effects on the cardiovascular system .
Target of Action
Isoproterenol tartrate primarily targets beta-1 and beta-2 adrenergic receptors . These receptors are chiefly located in cardiac muscle and bronchial muscle, respectively . The activation of these receptors leads to various physiological responses, including relaxation of bronchial, gastrointestinal (GI), and uterine smooth muscle, increased heart rate and contractility, and vasodilation of peripheral vasculature .
Mode of Action
Isoproterenol tartrate acts as an agonist at beta-1 and beta-2 adrenergic receptors . This means it binds to these receptors and stimulates a response. Specifically, it triggers the relaxation of bronchial, GI, and uterine smooth muscle, increases heart rate and contractility, and causes vasodilation of peripheral vasculature .
Biochemical Pathways
The activation of beta-adrenergic receptors by isoproterenol tartrate leads to a cascade of biochemical events. Persistent beta-adrenergic receptor stimulation with isoproterenol leads to the development of oxidative stress, myocardial inflammation, thrombosis, platelet aggregation, and calcium overload, which ultimately cause myocardial infarction . It also affects the MAPK/NF-κB pathway, which plays a crucial role in the generation of myocardial oxidative stress, inflammation, calcium overload, and coronary spasm .
Pharmacokinetics
Isoproterenol tartrate is rapidly absorbed and metabolized in the body . It is metabolized via conjugation in many tissues, including hepatic and pulmonary tissues . The primary route of excretion is through the urine, primarily as sulfate conjugates . The half-life of elimination is approximately 2.5-5 minutes .
Result of Action
The activation of beta-adrenergic receptors by isoproterenol tartrate leads to a range of molecular and cellular effects. These include relaxation of bronchial, GI, and uterine smooth muscle, increased heart rate and contractility, and vasodilation of peripheral vasculature . In addition, it can lead to significant biochemical and histological changes, including oxidative stress, overproduction of reactive oxygen species (ROS), and inflammation, which can aggravate myocardial injury .
Action Environment
The action of isoproterenol tartrate can be influenced by various environmental factors. For instance, the stability of isoproterenol tartrate can be affected by temperature, with a stability of 24 hours at room temperature (25°C) or at refrigeration (4°C) . Furthermore, the dosage and route of administration can significantly impact the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Isoproterenol tartrate, (-)-, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce significant biochemical and histological changes, including oxidative stress, reactive oxygen species (ROS) overproduction, and inflammation .
Cellular Effects
The effects of Isoproterenol tartrate, (-)-, on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, high dosages of Isoproterenol tartrate, (-)-, can induce cardiomyocyte necrosis and interstitial fibrosis in rats .
Dosage Effects in Animal Models
The effects of Isoproterenol tartrate, (-)-, vary with different dosages in animal models. For instance, high dosages can lead to myocardial injury and related necrotic lesions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(-)-Isoproterenol (+)-bitartrate salt, can be synthesized through several methods. One common route involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of isoproterenol tartrate, (-)-, involves high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to ensure the purity and quality of the final product. The process also includes steps to isolate and characterize any impurities that may form during synthesis .
Chemical Reactions Analysis
Types of Reactions
(-)-Isoproterenol (+)-bitartrate salt, undergoes several types of chemical reactions, including:
Oxidation: It is susceptible to oxidation, especially in the presence of light, heat, or metal catalysts.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can take place, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH₃) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of quinones, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Epinephrine: Another non-selective beta-adrenergic agonist with similar effects but also stimulates alpha-adrenergic receptors.
Norepinephrine: Primarily stimulates alpha-adrenergic receptors with some beta-adrenergic activity.
Dobutamine: A selective beta-1 adrenergic agonist used mainly for its inotropic effects on the heart.
Uniqueness
(-)-Isoproterenol (+)-bitartrate salt, is unique in its non-selective beta-adrenergic agonist activity, making it particularly useful in situations where both beta-1 and beta-2 receptor stimulation is desired. Unlike epinephrine and norepinephrine, it does not significantly stimulate alpha-adrenergic receptors, reducing the risk of vasoconstriction and hypertension .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOPECYONBDFEM-MBANBULQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40915-50-2 | |
| Record name | 1,2-Benzenediol, 4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]-, (R)-, (2R,3R)-2,3-dihydroxybutanedioate (2:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40915-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701017255 | |
| Record name | (2R,3R)-2,3-dihydroxybutanedioic acid—4-{(1R)-1-hydroxy-2-[(propan-2-yl)amino]ethyl}benzene-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54750-10-6 | |
| Record name | 1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54750-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproterenol tartrate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054750106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R)-2,3-dihydroxybutanedioic acid—4-{(1R)-1-hydroxy-2-[(propan-2-yl)amino]ethyl}benzene-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-1,2-dihydroxy-4-((1-hydroxy-2-(isopropyl)amino)ethyl)benzene D-bitartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENOL TARTRATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I172M2811Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


